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molecular formula C13H20Cl3N3O B8701111 4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride

4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride

Cat. No. B8701111
M. Wt: 340.7 g/mol
InChI Key: CRARMEGETYGZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546407B2

Procedure details

A 4M solution of HCl in dioxane (7.7 ml, 31 mmol) was added dropwise to a solution of 4-tert-butoxycarbonylamino-4-(4-chloro-benzylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester (96 mg, 0.20 mmol) in methanol (7.7 mL) and stirred at rt for 17 h. The solvents were concentrated to give 4-amino-piperidine-4-carboxylic acid 4-chloro-benzylamide dihydrochloride (71 mg, 0.20 mmol, 100%) that was used in the next step without further purification.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Name
4-tert-butoxycarbonylamino-4-(4-chloro-benzylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.C(OC([N:15]1[CH2:20][CH2:19][C:18]([NH:32]C(OC(C)(C)C)=O)([C:21](=[O:31])[NH:22][CH2:23][C:24]2[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][CH:25]=2)[CH2:17][CH2:16]1)=O)(C)(C)C>CO>[ClH:30].[ClH:1].[Cl:30][C:27]1[CH:26]=[CH:25][C:24]([CH2:23][NH:22][C:21]([C:18]2([NH2:32])[CH2:17][CH2:16][NH:15][CH2:20][CH2:19]2)=[O:31])=[CH:29][CH:28]=1 |f:4.5.6|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
7.7 mL
Type
reactant
Smiles
O1CCOCC1
Name
4-tert-butoxycarbonylamino-4-(4-chloro-benzylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
96 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(NCC1=CC=C(C=C1)Cl)=O)NC(=O)OC(C)(C)C
Name
Quantity
7.7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvents were concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
Cl.Cl.ClC1=CC=C(CNC(=O)C2(CCNCC2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mmol
AMOUNT: MASS 71 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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